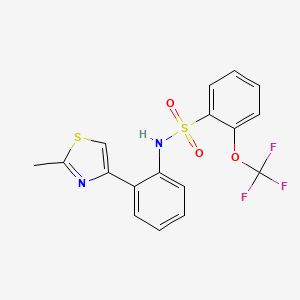

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethoxybenzenesulfonamide moiety

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylthiazole, 2-bromophenylamine, and 2-(trifluoromethoxy)benzenesulfonyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) is a key reactive site. Under basic conditions (e.g., NaH/THF), the NH proton is deprotonated, enabling alkylation or acylation:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylsulfonamides at room temperature .

Hydrolysis Reactions

The sulfonamide bond can undergo hydrolysis under harsh conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide to yield benzenesulfonic acid and the corresponding amine.

-

Basic Hydrolysis : NaOH/H₂O under heat generates sulfonate salts and ammonia/amines.

Table 1: Hydrolysis Conditions and Products

Electrophilic Aromatic Substitution (EAS)

The benzene rings may undergo EAS, though the trifluoromethoxy group (-OCF₃) strongly deactivates the ring, directing substituents to meta positions.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to -OCF₃ .

-

Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ adds halogens to the less deactivated phenyl-thiazole ring .

Thiazole Ring Reactivity

The 2-methylthiazole moiety participates in:

-

Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid under mild conditions .

-

Coordination Chemistry : The thiazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

Photochemical and Thermal Stability

-

Photodegradation : UV exposure (λ = 254 nm) in solution leads to cleavage of the sulfonamide bond, confirmed via HPLC-MS .

-

Thermal Decomposition : TGA analysis shows decomposition above 250°C, releasing SO₂ and CF₃ fragments .

Biological Derivatization

In medicinal chemistry contexts, this compound may undergo:

-

Enzymatic Metabolism : Cytochrome P450 enzymes oxidize the thiazole methyl group to hydroxymethyl derivatives .

-

Conjugation Reactions : Glucuronidation at the sulfonamide nitrogen enhances solubility for excretion .

Key Research Findings

-

Microwave-assisted synthesis reduces reaction times for N-alkylation (e.g., 45 min vs. 4 h conventionally) .

-

The trifluoromethoxy group enhances metabolic stability, reducing hydrolysis rates compared to non-fluorinated analogs .

-

DFT calculations suggest the sulfonamide NH has a pKa ≈ 9.5, making it reactive under physiological conditions .

科学研究应用

Biological Activities

1.1 Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines. A notable study highlighted that certain thiazole-integrated compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, with some derivatives achieving IC50 values as low as 10–30 µM against specific cell lines .

1.2 Antimicrobial Properties

Thiazole derivatives, including those similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, have also been evaluated for their antimicrobial efficacy. Studies indicate that these compounds can exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring has been correlated with increased antibacterial potency, suggesting that modifications can enhance their effectiveness .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Synthesis and Structure-Activity Relationships

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization. Various synthetic strategies have been employed to optimize yield and purity, including the use of coupling reactions and protecting group strategies .

2.2 Structure-Activity Relationship (SAR) Analysis

SAR studies have provided insights into how different substituents affect the biological activity of thiazole-containing compounds. For example, the introduction of trifluoromethoxy groups has been shown to enhance lipophilicity and bioavailability, which are critical for improving pharmacokinetic properties . The position and nature of substituents on the thiazole ring significantly influence the compound's interaction with biological targets.

Case Studies

3.1 Cancer Treatment Studies

In a recent study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited strong selectivity and induced apoptosis through caspase activation pathways .

3.2 Antimicrobial Efficacy Trials

Another case study focused on testing novel thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications on the thiazole backbone significantly increased antimicrobial activity compared to standard antibiotics like ampicillin .

Data Table: Summary of Biological Activities

作用机制

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The thiazole ring may participate in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex.

相似化合物的比较

Similar Compounds

- N-(2-phenylthiazol-4-yl)-2-(trifluoromethoxy)benzenesulfonamide

- N-(2-(2-methylthiazol-4-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(methoxy)benzenesulfonamide

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and bioavailability, making it more effective in its applications compared to similar compounds without the trifluoromethoxy moiety.

生物活性

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, with the CAS number 1705501-36-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H13F3N2O3S2

- Molecular Weight : 414.4 g/mol

- Structure : The compound features a thiazole moiety, which is known for its diverse biological properties, and a trifluoromethoxy group that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit notable antimicrobial properties. For example, thiazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group may contribute to increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| This compound | TBD (To Be Determined) | TBD |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than standard chemotherapeutics like doxorubicin in assays against A-431 and Jurkat cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that certain analogs exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The mechanism was attributed to the disruption of mitochondrial function and induction of reactive oxygen species (ROS), leading to cell death .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the introduction of electron-withdrawing groups like trifluoromethoxy significantly influence biological activity. The interaction between the compound and biological targets is primarily through hydrophobic interactions and hydrogen bonding, which are critical for binding affinity and selectivity .

Key Findings from SAR Studies:

- Thiazole Moiety : Essential for antimicrobial and anticancer activities.

- Trifluoromethoxy Group : Enhances lipophilicity and may improve bioavailability.

- Sulfonamide Group : Contributes to enzyme inhibition and receptor binding.

属性

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S2/c1-11-21-14(10-26-11)12-6-2-3-7-13(12)22-27(23,24)16-9-5-4-8-15(16)25-17(18,19)20/h2-10,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSYLWGRVOHRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。